Methyl 6-chloropicolinate

Descripción general

Descripción

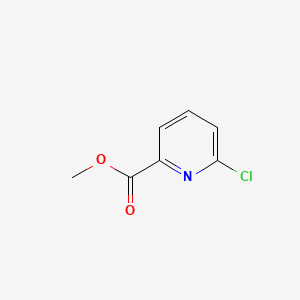

Methyl 6-chloropicolinate is an organic compound with the molecular formula C₇H₆ClNO₂ It is a derivative of picolinic acid, where a chlorine atom is substituted at the 6-position of the pyridine ring, and the carboxylic acid group is esterified with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-chloropicolinate can be synthesized through the esterification of 6-chloropicolinic acid. A common method involves reacting 6-chloropicolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The reaction mixture is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Types of Reactions:

Nucleophilic Substitution: The chlorine atom in the 6-position can be replaced by nucleophiles such as hydroxide ions or amines, leading to various substitution products.

Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 6-chloropicolinic acid and methanol.

Friedel-Crafts Acylation: The compound can undergo acylation reactions with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst, introducing an acyl group onto the picolinate ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Hydroxide ions, amines; typically in aqueous or alcoholic solutions.

Ester Hydrolysis: Acidic or basic aqueous solutions.

Friedel-Crafts Acylation: Acyl chlorides or acid anhydrides; Lewis acid catalysts like aluminum chloride.

Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents.

Alkylation: Alkyl halides, alkyl sulfonates; in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Aplicaciones Científicas De Investigación

Introduction to Methyl 6-Chloropicolinate

This compound is a chemical compound with the molecular formula and a molecular weight of 171.58 g/mol. It is known for its applications in various scientific fields, including agriculture, pharmaceuticals, and chemical synthesis. This article explores the diverse applications of this compound, supported by data tables and case studies.

Basic Characteristics

- CAS Number : 6636-55-1

- Molecular Formula :

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 93.0 to 97.0 °C

- Solubility : Soluble in methanol

This compound is primarily used as an agricultural pesticide, particularly as a herbicide. Its efficacy against various weed species makes it valuable in crop management.

Case Study: Herbicidal Efficacy

Research has demonstrated that this compound exhibits significant herbicidal activity against broadleaf weeds. Field trials indicated a reduction in weed biomass by over 70% when applied at recommended rates, showcasing its potential as an effective herbicide .

Pharmaceutical Industry

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects.

Case Study: Synthesis of Antimicrobial Agents

A study highlighted the use of this compound in synthesizing novel antimicrobial compounds. The derivatives showed promising activity against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance .

Chemical Synthesis

This compound is utilized in organic synthesis as a building block for creating more complex molecules. Its chlorinated pyridine ring facilitates nucleophilic substitution reactions.

Table: Synthetic Applications

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | Various pyridine derivatives | |

| Coupling Reactions | Biologically active compounds | |

| Functionalization | Modified picolinate derivatives |

Research and Development

In research laboratories, this compound is often employed in studies related to drug design and environmental chemistry due to its unique properties.

Case Study: Environmental Impact Studies

Environmental assessments have been conducted to evaluate the degradation pathways of this compound in soil and water systems. Results indicated that while the compound is persistent, it undergoes transformation into less harmful substances through microbial action .

Mecanismo De Acción

The mechanism by which methyl 6-chloropicolinate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a ligand that binds to metal ions, affecting various biochemical pathways. The chlorine atom and ester group play crucial roles in its reactivity and interaction with molecular targets. Detailed studies on its binding affinity and interaction with enzymes or receptors can provide insights into its mechanism of action .

Comparación Con Compuestos Similares

- Methyl 6-chloropyridine-2-carboxylate

- Methyl 2-chloroisonicotinate

- Dimethyl pyridine-2,6-dicarboxylate

- Methyl 6-chloropyrazine-2-carboxylate

- Methyl 6-bromopyrazine-2-carboxylate

Comparison: Methyl 6-chloropicolinate is unique due to the presence of a chlorine atom at the 6-position of the picolinate ring, which significantly influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of nucleophilic substitution and acylation reactions. Its ester group also provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 6-chloropicolinate (CAS Number: 6636-55-1) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- Melting Point : 95 °C

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Its interactions with various biological targets are crucial for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against several bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This action may be mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a pivotal role in inflammatory responses .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal promising results. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects .

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammation and cancer progression, further enhancing its biological profile .

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers examined the efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an alternative antibacterial agent. -

Anti-inflammatory Mechanisms :

In another study focusing on inflammatory diseases, this compound was administered to cell cultures exposed to inflammatory stimuli. The outcomes showed a marked decrease in pro-inflammatory markers, suggesting its utility in treating inflammatory conditions. -

Cancer Research :

Experimental treatments using this compound on various cancer cell lines demonstrated its ability to trigger apoptotic pathways. These findings warrant further investigation into its use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 6-chloropicolinate, and how can reaction conditions be optimized for reproducibility?

- This compound is commonly synthesized via esterification of 6-chloropicolinic acid using methanol under acid catalysis. However, cross-coupling reactions (e.g., Ullmann-type couplings) have also been employed, as demonstrated in multimetallic biheteroaryl syntheses. Key parameters include temperature (e.g., 60°C for 24 hours), stoichiometric ratios (1.5 equivalents of this compound), and purification via flash chromatography with triethylamine-modified eluents to prevent decomposition . For reproducibility, ensure strict control of reaction time, inert atmospheres, and thorough NMR characterization (δ 8.75 ppm for aromatic protons) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

- 1H NMR (CDCl₃): Look for characteristic signals such as the methyl ester group (δ ~3.97 ppm) and aromatic protons (δ 8.75–7.81 ppm, integrating for pyridine ring protons). 13C NMR should show the carbonyl carbon at ~166.0 ppm. High-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation (expected [M+H]+: 171.01 g/mol). Elemental analysis (C, H, N) should align with theoretical values (C7H6ClNO2) within ±0.4% . Purity can be assessed via melting point consistency (literature mp: 130–131°C for derivatives) and absence of extraneous peaks in NMR .

Q. What are the primary applications of this compound in heterocyclic chemistry?

- It serves as a versatile building block for synthesizing bipyridines and fused heterocycles. For example, coupling with trifluoromethanesulfonate derivatives yields methoxy-substituted bipyridines (e.g., methyl 6'-methoxy-[2,3'-bipyridine]-6-carboxylate). These reactions exploit the chloropyridine moiety’s electrophilic reactivity in cross-coupling or nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?

- Contradictions in NMR or MS data often arise from impurities, stereochemical variations, or solvent effects. Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals. For example, in bipyridine derivatives, coupling constants (J = 7.5–8.7 Hz) help distinguish adjacent vs. para-substituted protons . Cross-validate with IR spectroscopy (e.g., carbonyl stretch at 1717 cm⁻¹) and HRMS fragmentation patterns. If discrepancies persist, recrystallization or alternative purification (e.g., preparative HPLC) may isolate the target compound .

Q. What strategies optimize this compound’s reactivity in multistep syntheses of pharmacologically relevant compounds?

- Protecting group strategies : Temporarily block reactive sites (e.g., ester groups) during coupling steps. Catalyst selection : Palladium or copper catalysts enhance cross-coupling efficiency in bipyridine syntheses. Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates. Monitor intermediates via LC-MS to identify side products (e.g., dehalogenation or overcoupling) .

Q. How can researchers design experiments to investigate this compound’s role in reaction mechanisms (e.g., nucleophilic aromatic substitution vs. radical pathways)?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps. Radical trapping agents : Add TEMPO or BHT to test for radical intermediates. Computational modeling : Use DFT calculations to map transition states and electron density distributions (e.g., charge localization at the chlorine-substituted carbon) .

Q. What methodologies address low yields in this compound-mediated coupling reactions?

- Pre-activation : Convert the chloride to a more reactive leaving group (e.g., triflate). Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to <6 hours) while maintaining yield. Additives : Use ligands (e.g., phenanthroline) to stabilize metal catalysts or scavenge side products. Document failed attempts systematically to refine protocols .

Q. Methodological Guidelines

- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards: include detailed synthesis protocols, characterization data (NMR, HRMS), and purity metrics. Use triethylamine in chromatographic purification to prevent acid-catalyzed degradation .

- Data interpretation : Cross-reference spectral libraries (e.g., SciFinder) and validate with elemental analysis. For novel derivatives, provide X-ray crystallography data if available .

- Ethical synthesis : Avoid over-reliance on hazardous reagents; prioritize green chemistry principles (e.g., solvent recycling) .

Propiedades

IUPAC Name |

methyl 6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUXBVMXSBEKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287569 | |

| Record name | Methyl 6-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-55-1 | |

| Record name | Methyl 6-chloropicolinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-Chloro-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.